5-Ethynyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
5-Ethynyl-1,2,3,4-tetrahydronaphthalene is a derivative of 1,2,3,4-tetrahydronaphthalene, also known as tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent . The molecular formula of this compound is C12H12 .
Synthesis Analysis
Tetralin, the parent compound of this compound, is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) .Molecular Structure Analysis
The molecular structure of this compound is a derivative of the structure of tetralin, which is a partially hydrogenated derivative of naphthalene . The molecular weight of this compound is 156.224 Da .Chemical Reactions Analysis
Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal . The partially hydrogenated coal is more soluble .Physical and Chemical Properties Analysis
Tetralin is a colorless liquid . It has a density of 0.970 g/cm3 , a melting point of -35.8 °C , and a boiling point of 206 to 208 °C . It is insoluble in water and has a viscosity of 2.02 cP at 25 °C .Safety and Hazards
Properties
IUPAC Name |
5-ethynyl-1,2,3,4-tetrahydronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,5,7-8H,3-4,6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQZSXQFCBGPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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